molecular formula C21H13F2N5O2S B3016613 3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1189961-18-9

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B3016613
CAS No.: 1189961-18-9
M. Wt: 437.42
InChI Key: HWAIPAALCKHFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C21H13F2N5O2S and its molecular weight is 437.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Activities : Derivatives of the compound, including 7-arylazo-7H-pyrazolo[5,1-c][1,2,4]triazol-6(5H)-ones, have been synthesized and evaluated for biological activity. These derivatives show promise in biological applications, although specific activities are not detailed in the abstract (Abdallah, Riyadh, Abbas, & Gomha, 2005).

  • Antimicrobial Activity : Some derivatives, particularly pyrazoline and pyrazole derivatives, have shown antibacterial and antifungal activity. This suggests potential applications in combating microbial infections (Hassan, 2013).

  • Anticancer Potential : Specific derivatives, such as those involving 3-Heteroarylindoles, have been synthesized and evaluated for anticancer activity. This indicates a potential use in cancer research or therapy (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).

  • Pharmacological Applications : Enhanced synthesis methods for related compounds, like 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones, indicate interest in these compounds as potential pharmacological agents. They exhibit a range of activities including cytotoxic, cerebroprotective, and cardioprotective effects (Kulikovska, Kovalenko, Drushlyak, Zhuravel, & Kovalenko, 2014).

  • Synthesis Techniques : Various methods, like microwave-assisted synthesis, have been employed to create novel compounds with indole moieties, demonstrating the versatility of synthesis approaches for these compounds (Gomha & Riyadh, 2011).

  • Catalytic Applications : Polyionic magnetic nanoparticles have been used as catalysts for synthesizing derivatives, showing the compound's relevance in innovative synthetic chemistry approaches (Dashteh, Baghery, Zolfigol, & Khazaei, 2021).

Future Directions

Future research could focus on further elucidating the mechanism of action of this compound, particularly its potential antiviral activity. Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be further investigated .

Properties

IUPAC Name

7-(3,4-difluorophenyl)-3-[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2N5O2S/c22-15-6-5-12(9-16(15)23)27-7-8-28-19(20(27)30)25-26-21(28)31-11-18(29)14-10-24-17-4-2-1-3-13(14)17/h1-10,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAIPAALCKHFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.